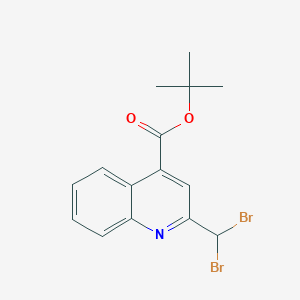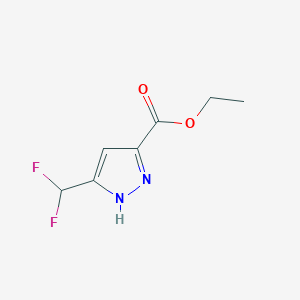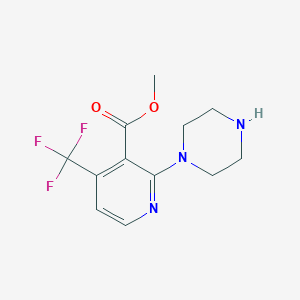
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate
Descripción general
Descripción
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is a chemical compound with the CAS Number: 1015856-43-5 . It has a molecular weight of 401.1 and its IUPAC name is tert-butyl 2-(dibromomethyl)-4-quinolinecarboxylate . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is 1S/C15H15Br2NO2/c1-15(2,3)20-14(19)10-8-12(13(16)17)18-11-7-5-4-6-9(10)11/h4-8,13H,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is a colorless to yellow liquid .Aplicaciones Científicas De Investigación
Organic Synthesis
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate: is a valuable reagent in organic synthesis, particularly in the construction of complex quinoline derivatives. Its dibromomethyl group is highly reactive, allowing for subsequent functionalization through nucleophilic substitution reactions. This compound serves as a versatile building block for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of quinoline-based drugs. Quinolines are a critical scaffold in drug discovery due to their presence in numerous therapeutic agents. The tert-butyl group in this compound can be easily removed under acidic conditions, revealing a carboxylic acid moiety that can be further modified to create potential drug candidates .
Material Science
The dibromomethyl functional group of Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is instrumental in material science. It can be used to introduce bromine atoms into polymers, which can then be used to create fire-retardant materials. Additionally, the quinoline ring can impart photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) .
Proteomics Research
This compound finds applications in proteomics research, where it can be used to modify peptides and proteins. The dibromomethyl group can react with nucleophilic side chains of amino acids, allowing for the labeling or cross-linking of proteins, which is essential for studying protein structure and function .
Catalysis
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate: can act as a ligand precursor in catalysis. The quinoline moiety can coordinate to transition metals, forming complexes that can catalyze various organic reactions. This is particularly useful in the development of new synthetic methodologies .
Environmental Science
In environmental science, this compound’s reactivity towards nucleophiles can be harnessed to remove pollutants from water sources. It can react with harmful organic compounds, leading to their precipitation or transformation into less toxic substances .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2/c1-15(2,3)20-14(19)10-8-12(13(16)17)18-11-7-5-4-6-9(10)11/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABLVZXQMBVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate](/img/structure/B1421584.png)

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B1421587.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline](/img/structure/B1421588.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)
![4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421592.png)




![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)

![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421606.png)